molecular formula C17H18N4OS2 B2986496 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide CAS No. 1448136-71-7

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide

Cat. No. B2986496
M. Wt: 358.48
InChI Key: AHSOUALRRRTSIW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide, commonly known as PTBA, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTBA is a thiazole-based compound that has been synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Insecticidal Assessment

New heterocyclic compounds, including thiazole derivatives, were synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds showcased potential as insecticidal agents, indicating the role of such chemical structures in pest management research (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives were investigated for their ability to form coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity, highlighting their potential in oxidative stress-related research (Chkirate et al., 2019).

Antitumor Activity

A study focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives to evaluate their antitumor activities. Some compounds exhibited promising inhibitory effects on different cell lines, suggesting the therapeutic potential of these chemical structures in cancer treatment (Albratty et al., 2017).

Anti-Microbial Activities

Novel thiazole derivatives were synthesized and shown to possess significant anti-bacterial and anti-fungal activities. Among these, specific compounds displayed the highest activity against bacterial and fungal strains, indicating their use in developing new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c22-16(13-23-11-14-5-2-1-3-6-14)18-9-7-15-12-24-17(20-15)21-10-4-8-19-21/h1-6,8,10,12H,7,9,11,13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSOUALRRRTSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(benzylthio)acetamide

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